

2,3-Dihydroxy-2-methylpropanoic acid CAS number and chemical structure

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Compound of Interest

Compound Name: 2,3-Dihydroxy-2-methylpropanoic acid

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An In-Depth Technical Guide to 2,3-Dihydroxy-2-methylpropanoic Acid

This guide provides a comprehensive overview of **2,3-Dihydroxy-2-methylpropanoic acid**, a significant dihydroxy monocarboxylic acid. Also known as α -Methylglyceric Acid, this compound holds relevance for researchers and professionals in drug development and atmospheric chemistry.

Core Compound Identification

Chemical Identity: **2,3-Dihydroxy-2-methylpropanoic acid** is functionally related to propionic acid[1]. It is the conjugate acid of 2,3-dihydroxy-2-methylpropanoate[2].

- CAS Number: 21620-60-0[1][3]
- Molecular Formula: $C_4H_8O_4$ [3]
- Molecular Weight: 120.1 g/mol [3]

Chemical Structure:

The structure consists of a propanoic acid backbone with hydroxyl groups at the 2 and 3 positions and a methyl group also at the 2 position.

Caption: Chemical structure of **2,3-Dihydroxy-2-methylpropanoic acid**.

Physicochemical Properties

Understanding the physical and chemical properties of **2,3-Dihydroxy-2-methylpropanoic acid** is crucial for its handling, purification, and application in experimental settings.

Property	Value	Source
Melting Point	104 °C	ChemBK[3]
Boiling Point (Predicted)	358.8±27.0 °C	ChemBK[3]
Density (Predicted)	1.425±0.06 g/cm ³	ChemBK[3]

Synthesis and Purification

While specific, detailed synthesis protocols for **2,3-Dihydroxy-2-methylpropanoic acid** are not extensively documented in readily available literature, general methodologies for the synthesis of related α -hydroxy acids can be adapted. A common approach involves the oxidation of corresponding alkenes or the diazotization of α -amino acids[4].

Conceptual Synthesis Pathway: Oxidation of 2-Methyl-2,3-dihydroxypropane

A plausible synthetic route would involve the selective oxidation of the primary alcohol in 2-methyl-1,2,3-propanetriol. This requires a careful choice of oxidizing agents to prevent over-oxidation to a dicarboxylic acid or cleavage of the carbon-carbon bonds.

Purification Protocol: Recrystallization

Given its solid nature at room temperature and its polar functional groups, recrystallization from a suitable solvent system is a primary method for purification.

- **Solvent Selection:** Begin by testing solubility in various polar solvents (e.g., water, ethanol, ethyl acetate) and non-polar solvents (e.g., hexane, toluene) to identify a suitable single or mixed solvent system where the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures.

- **Dissolution:** Dissolve the crude **2,3-Dihydroxy-2-methylpropanoic acid** in a minimal amount of the hot solvent.
- **Decolorization (Optional):** If colored impurities are present, add a small amount of activated charcoal and heat for a short period.
- **Filtration:** Perform a hot filtration to remove insoluble impurities and activated charcoal.
- **Crystallization:** Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
- **Isolation and Drying:** Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to remove residual solvent.

Analytical Methodologies

The analysis of **2,3-Dihydroxy-2-methylpropanoic acid** typically involves chromatographic techniques coupled with mass spectrometry, which are essential for its identification and quantification in various matrices.

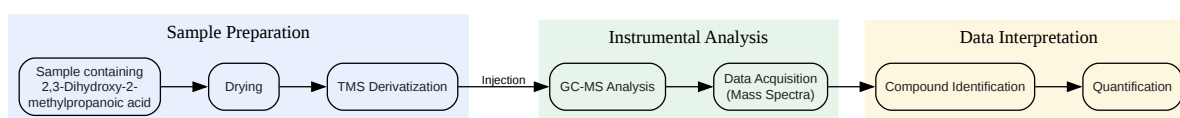
Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its low volatility, derivatization is necessary for GC-MS analysis. A common method is trimethylsilylation (TMS), which converts the polar hydroxyl and carboxylic acid groups into more volatile TMS ethers and esters[5][6].

Experimental Protocol: TMS Derivatization for GC-MS Analysis

- **Sample Preparation:** Accurately weigh a small amount of the sample (typically 1-5 mg) into a reaction vial.
- **Drying:** Ensure the sample is anhydrous, as moisture can interfere with the derivatization reagent. This can be achieved by lyophilization or co-evaporation with a suitable solvent.
- **Derivatization:** Add a TMS derivatizing agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

- **Reaction:** Cap the vial tightly and heat at a controlled temperature (e.g., 70°C) for a specified time (e.g., 1 hour) to ensure complete derivatization.
- **GC-MS Analysis:** Inject an aliquot of the derivatized sample into the GC-MS system. The separation is typically performed on a non-polar capillary column[6]. The mass spectrometer is operated in electron ionization (EI) mode, and the resulting fragmentation pattern is used for identification[5].



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Caption: Workflow for the GC-MS analysis of **2,3-Dihydroxy-2-methylpropanoic acid**.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers an alternative that may not require derivatization. Reversed-phase chromatography with an aqueous mobile phase is suitable for separating this polar analyte.

Instrumentation and Conditions:

- **Column:** A C18 or other suitable reversed-phase column.
- **Mobile Phase:** A gradient of water and a polar organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid to improve peak shape.
- **Detection:** Electrospray ionization (ESI) in negative ion mode is typically effective for carboxylic acids, detecting the $[M-H]^-$ ion. High-resolution mass spectrometry (HR-MS) can be used for accurate mass determination and formula confirmation[7].

Applications and Relevance

Atmospheric Chemistry: As α -Methylglyceric Acid, this compound is recognized as a biogenic secondary organic aerosol, playing a role in atmospheric processes[1]. Its presence in the atmosphere can impact air quality and climate.

Metabolic Research: While the specific metabolic pathways involving **2,3-Dihydroxy-2-methylpropanoic acid** are not as well-defined as for some other organic acids, the study of related compounds like 3-hydroxyisobutyric acid (an intermediate in valine metabolism) suggests its potential involvement in cellular metabolic processes[8]. Dysregulation of related propionate metabolism has been linked to various metabolic diseases[9].

Chiral Building Block: The presence of a chiral center at the C2 position makes enantiomerically pure forms of this acid potentially valuable as building blocks in the synthesis of complex organic molecules and pharmaceuticals, similar to other chiral hydroxy acids[4].

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